- Synthesis, characterization and radiolytic properties of bis(oxalato)borate containing ionic liquids, Radiation Physics and Chemistry, 2009, 78(12), 1120-1125
Cas no 93457-69-3 (1-Butyl-1-methylpyrrolidinium bromide)
93457-69-3 structure
Product Name:1-Butyl-1-methylpyrrolidinium bromide
Numero CAS:93457-69-3
MF:C9H20BrN
MW:222.165802001953
MDL:MFCD07784439
CID:752694
PubChem ID:87561050
Update Time:2025-11-02
1-Butyl-1-methylpyrrolidinium bromide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Butyl-1-methylpyrrolidinium bromide
- N-butyl-N-MethylpyrrolidiniuM broMide
- 1-butyl-1-methylpyrrolidin-1-ium,bromide
- Pyrrolidinium, 1-butyl-1-methyl-, bromide
- N-Methyl-N-butylpyrrolidinium bromide
- 1-Butyl-1-methylpyrrolidinium bromide (7CI)
- Pyrrolidinium, 1-butyl-1-methyl-, bromide (9CI)
- 1-Ethyl-2,3-dimethylimidazolium bromide
- AKOS015833015
- DTXCID1029334
- 1-butyl-1-methylpyrrolidiniumbromid
- N-butyl,methylpyrrolidinium bromide
- C9H20BrN
- D70797
- UNII-F2F21K33C1
- SY067065
- 1-butyl-1-methylpyrrolidin-1-ium;bromide
- 1-BUTYL-1-METHYLPYRROLIDINIUM BROMIDE P1,4Br
- CHEMBL3185280
- NCGC00260250-01
- Q27894191
- CAS-93457-69-3
- Tox21_202702
- AS-63088
- MFCD07784439
- CS-W014241
- 93457-69-3
- 1-BUTYL-1-METHYLPYRROLIDIN-1-IUM BROMIDE
- Pyrrolidinium, 1-butyl-1-methyl-, bromide (1:1)
- DB-363490
- DTXSID4049375
- N-butyl-N-methylpyrrolidiniumbromide
- B3427
- 1-Butyl-1-methylpyrrolidinium bromide, >=99.0%
- F2F21K33C1
- SCHEMBL1534056
-
- MDL: MFCD07784439
- Inchi: 1S/C9H20N.BrH/c1-3-4-7-10(2)8-5-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1
- Chiave InChI: LCZRPQGSMFXSTC-UHFFFAOYSA-M
- Sorrisi: [Br-].CCCC[N+]1(CCCC1)C
Proprietà calcolate
- Massa esatta: 221.07800
- Massa monoisotopica: 221.07791g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 11
- Conta legami ruotabili: 3
- Complessità: 92.9
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 0Ų
Proprietà sperimentali
- Punto di fusione: 490 ºC
- PSA: 0.00000
- LogP: -1.01030
1-Butyl-1-methylpyrrolidinium bromide Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H302,H319
- Dichiarazione di avvertimento: P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 22
- Istruzioni di sicurezza: 36/37
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R22
- Condizioni di conservazione:Conservare a 4°C,-4At ℃Store...Meglio
1-Butyl-1-methylpyrrolidinium bromide Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
1-Butyl-1-methylpyrrolidinium bromide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B120503-100g |
1-Butyl-1-methylpyrrolidinium bromide |
93457-69-3 | 99% | 100g |
¥667.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B120503-25g |
1-Butyl-1-methylpyrrolidinium bromide |
93457-69-3 | 99% | 25g |
¥185.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B120503-500g |
1-Butyl-1-methylpyrrolidinium bromide |
93457-69-3 | 99% | 500g |
¥2572.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B120503-5g |
1-Butyl-1-methylpyrrolidinium bromide |
93457-69-3 | 99% | 5g |
¥53.90 | 2023-09-04 | |
| Alichem | A109008445-100g |
1-Butyl-1-methylpyrrolidinium Bromide |
93457-69-3 | 95% | 100g |
$647.46 | 2023-08-31 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3427-25G |
1-Butyl-1-methylpyrrolidinium Bromide |
93457-69-3 | >97.0%(T) | 25g |
¥550.00 | 2024-04-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015820-25g |
1-Butyl-1-methylpyrrolidinium bromide |
93457-69-3 | 99% | 25g |
¥119 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015820-5g |
1-Butyl-1-methylpyrrolidinium bromide |
93457-69-3 | 99% | 5g |
¥34 | 2024-05-20 | |
| TRC | B810883-50mg |
1-Butyl-1-methylpyrrolidinium Bromide |
93457-69-3 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B810883-100mg |
1-Butyl-1-methylpyrrolidinium Bromide |
93457-69-3 | 100mg |
$ 65.00 | 2022-06-06 |
1-Butyl-1-methylpyrrolidinium bromide Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 5 - 10 bar, 40 - 45 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 0 °C; 0 °C → rt; overnight, reflux
Riferimento
- Physical-Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications, Journal of Chemical & Engineering Data, 2017, 62(1), 376-390
Metodo di produzione 3
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 6 min, 45 °C; 2 min, 45 °C
Riferimento
- Electron solvation dynamics and reactivity in ionic liquids observed by picosecond radiolysis techniques, Faraday Discussions, 2012, 154, 353-363
Metodo di produzione 4
Condizioni di reazione
1.1 Solvents: Acetonitrile ; rt; 12 h, rt; 3 h, 70 °C; 70 °C → rt
Riferimento
- A recyclable triethylammonium ion-tagged diphenylphosphine palladium complex for the Suzuki-Miyaura reaction in ionic liquids, Green Chemistry, 2009, 11(4), 574-579
Metodo di produzione 5
Condizioni di reazione
1.1 2 d, rt
Riferimento
- Rationalising the effects of ionic liquids on a nucleophilic aromatic substitution reaction, Organic & Biomolecular Chemistry, 2017, 15(30), 6433-6440
Metodo di produzione 6
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 0 °C; 0 °C → rt; overnight, reflux
Riferimento
- Enhancement of whole cell dioxygenase biotransformations of haloarenes by toxic ionic liquids, RSC Advances, 2014, 4(38), 19916-19924
Metodo di produzione 7
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 16 h, rt → 60 °C
Riferimento
- Femtosecond Raman-Induced Kerr Effect Study of Temperature-Dependent Intermolecular Dynamics in Pyrrolidinium-Based Ionic Liquids: Effects of Anion Species, Journal of Physical Chemistry B, 2019, 123(6), 1307-1323
Metodo di produzione 8
Condizioni di reazione
1.1 48 h, rt
Riferimento
- Spirocyclic quaternary ammonium cations for alkaline anion exchange membrane applications: an experimental and theoretical study, RSC Advances, 2016, 6(97), 94387-94398
Metodo di produzione 9
Condizioni di reazione
1.1 48 h, rt
Riferimento
- Understanding the effects of ionic liquids on a unimolecular substitution process: correlating solvent parameters with reaction outcome, Organic & Biomolecular Chemistry, 2019, 17(3), 675-682
Metodo di produzione 10
Condizioni di reazione
1.1 Solvents: Pyrrolidinium, 1-butyl-1-methyl-, salt with imidodisulfuryl fluoride (1:1) ; rt → 75 °C; 5 min, 75 °C; 158 min, 75 °C → 85 °C
Riferimento
- Process for producing ionic liquids, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 273 K; 4 h, 273 K; overnight, 273 K
Riferimento
- Thermochemical properties of some bis(trifluoromethyl-sulfonyl)imide based room temperature ionic liquids, Journal of Thermal Analysis and Calorimetry, 2009, 97(3), 937-943
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium bromide Solvents: Acetonitrile , Water ; 2 h, 50 °C
Riferimento
- Preparation method of N,N-dialkylpyrrolidine bromide ionic liquid by electrolysis and application thereof as solvent to prepare tripyridylmethylamine compound, China, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 70 °C; 10 min, 70 °C; 22 h, 70 °C
Riferimento
- Synthesis of N,N-butyl-d9-methylpyrrolidinium bis(trifluoro-methanesulfonyl)imide, Journal of Undergraduate Chemistry Research, 2013, 12(3), 75-78
Metodo di produzione 14
Condizioni di reazione
1.1 < 40 °C; 1 d
Riferimento
- Process for preparation and purification of ionic liquids and precursors, United States, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 < 40 °C; 1 d, < 40 °C
Riferimento
- The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids, Green Chemistry, 2007, 9(5), 449-454
Metodo di produzione 16
Condizioni di reazione
1.1 Solvents: Ethyl acetate ; 30 min, cooled; overnight, rt; 24 h, 60 °C
Riferimento
- Cation structure-dependence of the induced free charge density gradient in imidazolium and pyrrolidinium ionic liquids, Physical Chemistry Chemical Physics, 2022, 24(32), 19314-19320
Metodo di produzione 17
Condizioni di reazione
1.1 Solvents: Acetone ; rt; 24 h, reflux
Riferimento
- Cyclic quaternary ammonium ionic liquids with perfluoroalkyltrifluoroborates: synthesis, characterization, and properties, Chemistry - A European Journal, 2006, 12(8), 2196-2212
Metodo di produzione 18
Condizioni di reazione
1.1 48 h, rt
Riferimento
- Base Stable Pyrrolidinium Cations for Alkaline Anion Exchange Membrane Applications, Macromolecules (Washington, 2014, 47(19), 6740-6747
Metodo di produzione 19
Condizioni di reazione
1.1 22 h, rt
1.2 Solvents: Acetonitrile ; 24 h, rt
1.2 Solvents: Acetonitrile ; 24 h, rt
Riferimento
- Controlling the reactions of 1-bromogalactose acetate in methanol using ionic liquids as co-solvents, Organic & Biomolecular Chemistry, 2020, 18(28), 5442-5452
1-Butyl-1-methylpyrrolidinium bromide Raw materials
1-Butyl-1-methylpyrrolidinium bromide Preparation Products
1-Butyl-1-methylpyrrolidinium bromide Letteratura correlata
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
93457-69-3 (1-Butyl-1-methylpyrrolidinium bromide) Prodotti correlati
- 67805-74-7(Pyrrolidinium,1-decyl-1-ethyl-, bromide (1:1))
- 16450-38-7(5-Azoniaspiro4.4nonane Bromide)
- 608140-09-6(Pyrrolidinium, 1-methyl-1-propyl-, bromide)
- 69227-51-6(1-Ethyl-1-methylpyrrolidinium bromide)
- 32210-28-9(Pyrrolidinium, 1-decyl-1-methyl-, bromide)
- 29638-94-6(Pyrrolidinium,1,1-diethyl-, bromide (1:1))
- 51464-74-5(Pyrrolidinium,1,1'-(1,5-pentanediyl)bis[1-methyl-, bromide (1:2))
- 833446-31-4(Pyrrolidinium, 1-heptyl-1-methyl-, bromide)
- 833446-30-3(Pyrrolidinium, 1-methyl-1-pentyl-, bromide)
- 63886-17-9(Pyrrolidinium,1,1'-(1,6-hexanediyl)bis[1-ethyl-, dibromide (9CI))
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso